molecular formula C52H56FN9O13 B607063 德曲妥昔单抗 CAS No. 1599440-13-7

德曲妥昔单抗

货号 B607063
CAS 编号: 1599440-13-7
分子量: 1034.0684
InChI 键: WXNSCLIZKHLNSG-MCZRLCSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deruxtecan is a chemical compound and a derivative of exatecan that acts as a topoisomerase I inhibitor . It is an ADC drug-linker conjugate composed of the cleavable glycine–glycine–phenylalanine–glycine tetrapeptide-based linker, a self-immolative amino methylene spacer, and a novel topoisomerase 1 inhibitor payload that is a derivative of exatecan (DX-8951) .


Synthesis Analysis

The synthesis of Deruxtecan involves complex processes. The protected peptide was prepared by solid phase synthesis using standard procedures . Oxidative decarboxylation of the peptide using lead tetraacetate gave a product, which was then reacted with the benzyl ester of glycolic acid in a solution of 20% tri uoroacetic acid (TFA) in dichloromethane to give the final product .


Molecular Structure Analysis

Deruxtecan has a chemical formula of C52H56FN9O13 . Its exact mass is 1,033.40 and its molecular weight is 1,034.068 . The elemental analysis shows that it contains Carbon (60.40%), Hydrogen (5.46%), Fluorine (1.84%), Nitrogen (12.19%), and Oxygen (20.11%) .


Chemical Reactions Analysis

The chemical reactions of Deruxtecan are complex and involve multiple steps. The use of proton transfer charge reduction (PTCR) after subunit fragmentation provided a moderate sequence coverage increase between 2 and 13% . The reaction efficiently decluttered the fragmentation spectra allowing increasing the number of fragment ions characteristic of the conjugation site by 1.5- to 2.5-fold .


Physical And Chemical Properties Analysis

Deruxtecan has a molecular weight of 1034.1 g/mol . Its chemical structure and properties are consistent with its molecular formula .

科学研究应用

Application in HER2-Positive Breast Cancer

  • Scientific Field : Oncology, specifically breast cancer treatment .
  • Summary of Application : T-DXd has played a major role in the treatment of HER2-expressing disease, which accounts for 10–15% of all breast cancers . It has shown robust preclinical activity in pretreated cancer cell lines and meaningful clinical activity in advanced HER2-expressing breast cancer .
  • Methods of Application : T-DXd is an antibody-drug conjugate composed of a humanized IgG1 monoclonal antibody against the HER2 receptor bound to a potent topoisomerase I cytotoxin payload by a cleavable peptide linker . It binds the HER2 receptor expressed on tumor cells, and the membrane-permeable payload is released after internalization of the HER2-ADC complex .
  • Results or Outcomes : Recent studies have demonstrated T-DXd as an active agent for metastatic HER2-positive patients, and as a viable additional line for heavily pretreated patients with HER2-low disease .

Application in HER2-Positive Gastric Cancer

  • Scientific Field : Oncology, specifically gastric cancer treatment .
  • Summary of Application : T-DXd has been studied as a treatment for HER2-positive gastric cancer .
  • Methods of Application : Similar to its application in breast cancer, T-DXd targets the HER2 receptor on tumor cells and releases a cytotoxic payload after internalization .

Application in HER2-Expressing Colorectal Cancer

  • Scientific Field : Oncology, specifically colorectal cancer treatment .
  • Summary of Application : T-DXd has been studied as a treatment for HER2-expressing colorectal cancer .
  • Methods of Application : The methods of application are similar to those used in breast and gastric cancer, with T-DXd targeting the HER2 receptor on tumor cells .

Application in HER2-Expressing or Mutated Non-Small Cell Lung Cancer

  • Scientific Field : Oncology, specifically lung cancer treatment .
  • Summary of Application : T-DXd has been studied as a treatment for HER2-expressing or mutated non-small cell lung cancer .
  • Methods of Application : As with the other applications, T-DXd targets the HER2 receptor on tumor cells .

Application in HER2-Expressing Non-Small Cell Lung Cancer

  • Scientific Field : Oncology, specifically lung cancer treatment .
  • Summary of Application : T-DXd has been studied as a treatment for HER2-expressing non-small cell lung cancer .
  • Methods of Application : As with the other applications, T-DXd targets the HER2 receptor on tumor cells .

Application in HER2-Low Breast Cancer

  • Scientific Field : Oncology, specifically breast cancer treatment .
  • Summary of Application : T-DXd has been studied as a treatment for HER2-low breast cancer . It has been shown to have robust preclinical activity in pretreated cancer cell lines, as well as meaningful clinical activity in advanced HER2-expressing breast cancer .
  • Methods of Application : T-DXd is an antibody-drug conjugate composed of a humanized IgG1 monoclonal antibody against the HER2 receptor bound to a potent topoisomerase I cytotoxin payload by a cleavable peptide linker . It binds the HER2 receptor expressed on tumor cells, and the membrane-permeable payload is released after internalization of the HER2-ADC complex .
  • Results or Outcomes : Recent studies have demonstrated T-DXd as an active agent for metastatic HER2-positive patients, and as a viable additional line for heavily pretreated patients with HER2-low disease .

Application in HER2-Expressing Cancers

  • Scientific Field : Oncology, specifically various types of cancer .
  • Summary of Application : Since its first introduction into phase I trials in 2015, T-DXd has been studied as a treatment for several HER2-expressing cancers .
  • Methods of Application : T-DXd is an antibody-drug conjugate (ADC) composed of a humanized immunoglobulin G1 monoclonal antibody targeting HER2 followed by a cleavable peptide linker bound to a derivative of DX-8951 (DXd), a potent topoisomerase I inhibitor payload . Lysosomal enzymes such as cathepsins B and L cleave the antibody and linker-payload, and anti-HER2 antibody binds the HER2 receptor expressed on tumor cells, and membrane-permeable payload is released after internalization of the HER2-ADC complex .

Application in HER2-Positive and HER2-Low Breast Cancer

  • Scientific Field : Oncology, specifically breast cancer treatment .
  • Summary of Application : T-DXd has been studied as a treatment for HER2-positive and HER2-low breast cancer . It has been shown to have robust preclinical activity in pretreated cancer cell lines, as well as meaningful clinical activity in advanced HER2-expressing breast cancer .
  • Methods of Application : T-DXd is an antibody-drug conjugate composed of a humanized IgG1 monoclonal antibody against HER2 receptor bound to a potent topoisomerase I cytotoxin payload by a cleavable peptide linker . It binds the HER2 receptor expressed on tumor cells, and the membrane-permeable payload is released after internalization of the HER2-ADC complex .
  • Results or Outcomes : Recent studies have demonstrated T-DXd as an active agent for metastatic HER2-positive patients, and as a viable additional line for heavily pretreated patients with HER2-low disease .

安全和危害

The most common adverse events of Deruxtecan are gastrointestinal disorders and blood and lymphatic system disorders . The most common adverse event of grade 3 or higher is neutropenia . The incidence of interstitial lung disease (ILD) and decreased left ventricular ejection fraction are 10.9% and 1.2%, respectively . Gastrointestinal toxicity, myelosuppression, ILD, pneumonitis, decreased ejection fraction, and taste disorder showed strong signals .

未来方向

Deruxtecan has shown promising results in the treatment of HER2-positive breast cancer . It has demonstrated significant efficacy when compared with standard therapies . The toxicity of Deruxtecan remains manageable and the burden of side effects seems to be lower when offered as an earlier line of therapy over the course of treatment . Future research directions include further investigation of its efficacy and safety in clinical practice .

属性

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deruxtecan

CAS RN

1599440-13-7
Record name Deruxtecan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERUXTECAN PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
F Meric-Bernstam, V Makker, A Oaknin, DY Oh… - 2023 - ascopubs.org
LBA3000 Background: T-DXd is an antibody drug conjugate targeting HER2 and is approved in HER2-expressing breast (BC) and gastric (GC) cancers. HER2 expression is prevalent …
Number of citations: 12 ascopubs.org
YY Janjigian, DY Oh, SY Rha, KW Lee, N Steeghs… - 2022 - ascopubs.org
295 Background: T-DXd is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody, a tetrapeptide-based cleavable linker, and a topoisomerase I …
Number of citations: 15 ascopubs.org
SJ Keam - Drugs, 2020 - Springer
… Based primarily on the results of the phase 2 DESTINY-Breast01 trial, trastuzumab deruxtecan … This article summarizes the milestones in the development of trastuzumab deruxtecan …
Number of citations: 153 link.springer.com
K Shitara, YJ Bang, S Iwasa, N Sugimoto… - … England Journal of …, 2020 - Mass Medical Soc
… In an open-label, randomized, phase 2 trial, we evaluated trastuzumab deruxtecan as … in a 2:1 ratio to receive trastuzumab deruxtecan (6.4 mg per kilogram of body weight every 3 weeks…
Number of citations: 733 www.nejm.org
T Nakada, K Sugihara, T Jikoh, Y Abe… - Chemical and …, 2019 - jstage.jst.go.jp
A major limitation of traditional chemotherapy for cancer is dose-limiting toxicity, caused by the exposure of non-tumor cells to cytotoxic agents. Use of molecular targeted drugs, such as …
Number of citations: 244 www.jstage.jst.go.jp
S Hurvitz, SB Kim, WP Chung, SA Im, YH Park, R Hegg… - Cancer Research, 2022 - AACR
Background: T-DXd is a HER2-targeting antibody-drug conjugate approved for the treatment of pts with advanced HER2+ mBC based on the DESTINY-Breast01 study (NCT03248492). …
Number of citations: 56 aacrjournals.org
S Modi, C Saura, T Yamashita, YH Park… - … England Journal of …, 2020 - Mass Medical Soc
… 2 study, we evaluated trastuzumab deruxtecan in adults with pathologically documented … In the first part of the study, we evaluated three different doses of trastuzumab deruxtecan to …
Number of citations: 341 www.nejm.org
S Modi, W Jacot, T Yamashita, J Sohn… - … England Journal of …, 2022 - Mass Medical Soc
… months in the trastuzumab deruxtecan group and 5.4 months … months in the trastuzumab deruxtecan group and 5.1 months … patients who received trastuzumab deruxtecan and 67.4% of …
Number of citations: 802 www.nejm.org
KPS Raghav, T Yoshino, R Guimbaud, I Chau… - 2021 - ascopubs.org
TPS3620 Background: Trastuzumab deruxtecan (T-DXd) is an antibody–drug conjugate consisting of an anti-HER2 antibody (trastuzumab) linked to a potent topoisomerase I inhibitor (…
Number of citations: 10 ascopubs.org
R Bartsch - Expert opinion on investigational drugs, 2020 - Taylor & Francis
Introduction The prognosis of patients with HER2-positive breast cancer was dramatically changed by the introduction of targeted therapies. With trastuzumab, pertuzumab, and T-DM1 …
Number of citations: 22 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。